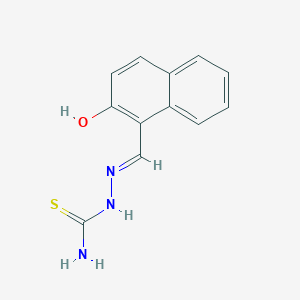

2-Hydroxy-1-naphthaldehyde thiosemicarbazone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 110693. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2-hydroxynaphthalen-1-yl)methylideneamino]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c13-12(17)15-14-7-10-9-4-2-1-3-8(9)5-6-11(10)16/h1-7,16H,(H3,13,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVDVNVYLCEPSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=S)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Crystal Structure & Chemistry of 2-Hydroxy-1-naphthaldehyde Thiosemicarbazone (HNT)

This guide details the structural chemistry, synthesis, and characterization of 2-Hydroxy-1-naphthaldehyde thiosemicarbazone (HNT) . It is designed for researchers in medicinal inorganic chemistry and structural biology, focusing on the ligand's utility as a tridentate chelator and its pharmacophore properties.

Executive Summary

This compound (HNT) is a Schiff base ligand belonging to the thiosemicarbazone class (

Structurally, HNT is defined by a rigid naphthalene ring system fused to a thiosemicarbazone moiety. Its crystallographic significance lies in its thione-thiol tautomerism and intramolecular hydrogen bonding , which pre-organize the molecule for metal binding and biological intercalation.

Synthesis Protocol

The synthesis of HNT follows a standard condensation reaction between a carbonyl compound and a primary amine. This protocol ensures high purity suitable for crystallographic analysis.

Reagents

-

Precursor: 2-Hydroxy-1-naphthaldehyde (1 mmol)

-

Reagent: Thiosemicarbazide (1 mmol)

-

Solvent: Absolute Ethanol (20 mL)

-

Catalyst: Glacial Acetic Acid (3-5 drops)

Step-by-Step Methodology

-

Dissolution: Dissolve 2-hydroxy-1-naphthaldehyde in hot absolute ethanol (

) in a round-bottom flask. -

Addition: Add an equimolar amount of thiosemicarbazide dissolved in warm ethanol.

-

Catalysis: Add 3-5 drops of glacial acetic acid to activate the carbonyl carbon.

-

Reflux: Reflux the mixture for 4 hours at

. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). -

Precipitation: Cool the solution to room temperature. A yellow microcrystalline solid will precipitate.

-

Purification: Filter the solid and wash with cold ethanol followed by diethyl ether. Recrystallize from hot ethanol or DMF to obtain single crystals suitable for X-ray diffraction (XRD).

Workflow Diagram

Figure 1: Synthetic pathway for HNT showing critical process parameters.

Structural Analysis & Tautomerism

The core technical challenge in characterizing HNT is distinguishing between its tautomeric forms. The biological activity and coordination chemistry depend heavily on whether the molecule exists as a Thione or a Thiol .

Tautomeric Equilibrium

In the crystalline state and in non-polar solvents, HNT exists predominantly in the Thione form . Upon coordination with metal ions, it typically deprotonates to the Thiolate form , acting as a monoanionic ligand.

-

Thione Form (Free Ligand):

bond, -

Thiol Form (Transient/Complexed):

bond. -

Thiolate Form (Metal-Bound):

bond. Anionic ligand.

Intramolecular Hydrogen Bonding

HNT exhibits a critical intramolecular hydrogen bond between the phenolic oxygen and the imine nitrogen (

-

Effect: This locks the molecule into a planar (E)-configuration regarding the

bond. -

Significance: This planarity facilitates intercalation into DNA base pairs, a primary mechanism of its anticancer activity.

Structural Logic Diagram

Figure 2: Tautomeric equilibrium and activation pathway for metal coordination.

Spectroscopic & Crystallographic Characterization

Since the free ligand HNT is often microcrystalline, its structure is validated through a combination of spectroscopic fingerprints and comparison with homologous single-crystal data (e.g., its 4-phenyl derivatives).

Validated Spectroscopic Data

The following data confirms the Thione structure in the solid state (absence of S-H stretch).

| Technique | Functional Group | Observed Value | Interpretation |

| FT-IR | Presence of secondary amine (Thione) | ||

| FT-IR | Imine formation (Schiff base) | ||

| FT-IR | Thione C=S stretch (Critical ID) | ||

| 1H NMR | Phenolic proton (H-bonded) | ||

| 1H NMR | Hydrazinic proton (Confirms Thione) | ||

| 1H NMR | Azomethine proton |

Crystal Packing Features

While specific lattice parameters can vary by solvation, HNT and its derivatives typically crystallize in Triclinic (

-

Stacking: The naphthalene rings of adjacent molecules often stack in a parallel offset arrangement (centroid-centroid distance

-

Planarity: The RMS deviation from the mean plane is minimal due to the fused ring system and the

lock.

Biological Implications (Pharmacophore)

The crystal structure directly informs the drug development potential of HNT.

-

Tridentate Chelation: The O-N-S atoms are spatially arranged to form stable 5- and 6-membered chelate rings with transition metals (e.g.,

, -

Lipophilicity: The naphthalene ring increases lipophilicity compared to salicylaldehyde derivatives, enhancing cell membrane permeability.

-

DNA Intercalation: The planar aromatic surface allows HNT complexes to insert between DNA base pairs, disrupting replication in cancer cells (MCF-7, A549 lines).

References

-

Synthesis and Characterization of Thiosemicarbazone Complexes. Source:New Journal of Chemistry (via RSC/ResearchGate). Data: Provides specific NMR/IR data for this compound (L3H) and its Pd(II) complexes.

-

PubChem Compound Summary: this compound. Source: National Institutes of Health (NIH). Data: CID 135400403.[3] Chemical and physical property database.

-

Tautomerism of 2-hydroxynaphthaldehyde Schiff bases. Source:Journal of the Chemical Society, Perkin Transactions 2.[4] Data: Detailed analysis of the keto-enol and thione-thiol equilibrium in naphthyl Schiff bases.

-

Biological Applications of Thiosemicarbazones. Source:Journal of Drug Delivery and Therapeutics. Data: Review of anticancer and antimicrobial mechanisms of naphthyl-thiosemicarbazones.[5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - this compound (C12H11N3OS) [pubchemlite.lcsb.uni.lu]

- 4. Tautomerism of 2-hydroxynaphthaldehyde Schiff bases - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

Strategic Evaluation of Thiosemicarbazones: From Synthesis to Antimicrobial Validation

[1][2]

Content Type: Technical Guide Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Scientists Focus: Preliminary Investigation & In Vitro Validation

Introduction: The Thiosemicarbazone Pharmacophore

Thiosemicarbazones (TSCs) represent a privileged scaffold in medicinal chemistry due to their ability to chelate transition metals (Fe, Cu, Zn) and their "pleiotropic" mechanism of action. Unlike single-target antibiotics, TSCs often act via a multi-pronged attack: inhibiting Ribonucleotide Reductase (RNR), generating Reactive Oxygen Species (ROS), and disrupting membrane integrity.

For a preliminary investigation, the researcher’s goal is not merely to synthesize a library, but to validate the chemical structure, determine the Minimum Inhibitory Concentration (MIC) according to CLSI standards, and propose a plausible Structure-Activity Relationship (SAR).

The Chemical Logic

The core structure relies on the Schiff base condensation of a thiosemicarbazide with an aldehyde or ketone.[1][2][3] The resulting

Phase I: Synthesis and Structural Validation

Chemical Synthesis Protocol

The synthesis of TSCs is generally a condensation reaction.[4] While simple, "preliminary" investigations often fail due to poor purity, which skews biological data.

Standard Operating Procedure (SOP): Acid-Catalyzed Condensation

-

Stoichiometry: Mix equimolar amounts (1:1) of the selected aldehyde/ketone and thiosemicarbazide.[1][2][3][4]

-

Solvent System: Dissolve in absolute ethanol or methanol.

-

Catalysis: Add 3–5 drops of glacial acetic acid (catalytic amount) to protonate the carbonyl oxygen, enhancing electrophilicity.

-

Reflux: Heat at reflux (approx. 78°C for EtOH) for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Isolation: Cool to room temperature. If precipitate forms, filter under vacuum. If not, reduce solvent volume by 50% on a rotary evaporator and cool on ice.

-

Purification (Critical): Recrystallize from hot ethanol. Do not use crude product for biological assays.

Structural Verification (The "Trust" Pillar)

You must confirm the formation of the imine bond and the integrity of the thione group.

| Technique | Diagnostic Marker | Interpretation |

| Singlet at | Presence of -CH=N- (Azomethine proton). Confirms condensation. | |

| Singlet at | Presence of -NH- (Hydrazinic proton). Disappearance implies deprotonation/complexation. | |

| FT-IR | Peak at 1590–1620 cm | C=N stretching vibration. |

| FT-IR | Peak at 1250–1300 cm | C=S stretching. Absence suggests thiol tautomer dominance or oxidation. |

Visualization: Synthesis Workflow

Figure 1: Step-by-step synthesis and validation workflow for thiosemicarbazone ligands.

Phase II: Antimicrobial Evaluation (CLSI Standards)

To ensure your data is publishable and reproducible, you must follow the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.

Broth Microdilution Assay (MIC Determination)

The MIC is the lowest concentration of the TSC that completely inhibits visible growth.

Protocol:

-

Inoculum Prep: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard (

CFU/mL). Dilute this 1:100 in Mueller-Hinton Broth (MHB) to reach a final testing concentration of -

Compound Prep: Dissolve TSC in DMSO. Note: Final DMSO concentration in the well must be < 1% to avoid solvent toxicity.

-

Plate Setup: Use 96-well round-bottom plates.

-

Add 100 µL of MHB to all wells.

-

Perform serial 2-fold dilutions of the TSC (e.g., 512 µg/mL down to 0.5 µg/mL).

-

Add 100 µL of diluted bacterial inoculum to each well.

-

-

Controls:

-

Growth Control: Bacteria + Broth + DMSO (no drug).

-

Sterility Control: Broth only.

-

Reference: Ciprofloxacin or Gentamicin.

-

-

Incubation: 16–20 hours at 35°C

2°C. -

Readout (Resazurin Modification): Add 30 µL of 0.01% Resazurin solution. Incubate for 2 hours.

-

Blue: No growth (Inhibition).

-

Pink: Growth (Metabolic reduction of resazurin).

-

Minimum Bactericidal Concentration (MBC)

-

Take 10 µL from all "Blue" (no growth) wells from the MIC plate.

-

Spot onto nutrient agar plates.

-

Incubate for 24 hours.

-

MBC Definition: The lowest concentration showing

reduction in the initial inoculum (no colonies).

Visualization: Screening Decision Tree

Figure 2: Decision matrix for filtering thiosemicarbazone candidates from initial synthesis to hit validation.

Phase III: Mechanism of Action (MoA) Elucidation

A "Senior Scientist" level investigation must explain why the compound works. TSCs are rarely simple membrane disruptors; they are often chelators .

The Metal Chelation Hypothesis

TSCs coordinate with transition metals (Iron, Copper) via the N-N-S donor system.

-

Iron Depletion: TSCs bind cellular iron, inhibiting Ribonucleotide Reductase (RNR) . RNR is essential for converting ribonucleotides to deoxyribonucleotides (DNA synthesis). Without it, bacteria cannot replicate DNA.

-

ROS Generation: Copper-TSC complexes can undergo redox cycling, generating superoxide anions and hydroxyl radicals (Fenton chemistry) that damage bacterial lipids and DNA.

Experimental Validation of MoA

To test if chelation is the primary mechanism:

-

Iron Rescue Assay: Repeat the MIC assay but add excess

or -

Result: If the MIC increases (potency drops) in the presence of excess iron, the mechanism is likely iron starvation/chelation.

Visualization: Mechanistic Pathway

Figure 3: Dual mechanism of action: Iron starvation (RNR inhibition) and ROS-mediated toxicity.

Structure-Activity Relationship (SAR) Insights

Based on preliminary data from literature and typical TSC behavior, use the following guide to interpret your results:

| Structural Modification | Expected Effect on Antimicrobial Activity |

| N4-Terminus Alkylation | Adding hydrophobic groups (Ethyl, Phenyl) at N4 often increases permeability and potency against Gram-positive bacteria. |

| 2-Acetylpyridine vs. Benzaldehyde | Pyridine-derived TSCs provide an extra nitrogen donor ( |

| Electron Withdrawing Groups (EWG) | Halogens (Cl, F) or |

| Metal Complexation | Pre-forming the Cu(II) or Zn(II) complex before testing often results in lower MICs than the free ligand due to enhanced transport across the bacterial membrane. |

References

-

Clinical and Laboratory Standards Institute (CLSI). (2024).[5] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

-

Serda, M., et al. (2024). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics.[6] MDPI. [Link]

-

Korkmaz, G. (2024).[4] A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. DergiPark. [Link]

-

Polo-Cerón, D. (2019).[7] Cu(II) and Ni(II) Complexes with New Tridentate NNS Thiosemicarbazones: Synthesis, Characterisation, DNA Interaction, and Antibacterial Activity. Bioinorganic Chemistry and Applications. [Link]

-

National Center for Biotechnology Information (NCBI). Structure-activity relationship studies of microbiologically active thiosemicarbazides. PubMed. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. ajrconline.org [ajrconline.org]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. intertekinform.com [intertekinform.com]

- 6. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]

- 7. Journal of New Results in Science » Submission » A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds [dergipark.org.tr]

Methodological & Application

protocol for metal ion detection with thiosemicarbazone chemosensors

Application Note: Protocol for Metal Ion Detection using Thiosemicarbazone Chemosensors

Abstract

Thiosemicarbazones (

Design Principles & Mechanism

To ensure scientific integrity, one must understand why the sensor works before executing the protocol.

-

The Binding Pocket: The thiosemicarbazone moiety acts as a bidentate or tridentate ligand. The imine nitrogen (

) and the thione sulfur ( -

Signal Transduction:

-

Turn-On (Enhancement): Common for

metals like -

Turn-Off (Quenching): Common for paramagnetic ions like

or

-

Mechanism Visualization

Figure 1: Mechanistic pathway of thiosemicarbazone sensing. Metal coordination restricts bond rotation (C=N) and inhibits PET, leading to signal modulation.

Experimental Setup

Reproducibility relies on the strict control of solvent systems and concentration.

Solvent & Buffer Preparation

Thiosemicarbazones are typically hydrophobic. A mixed-solvent system is required.

-

Stock Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). Grade: Spectroscopic grade.

-

Dilution Solvent: HEPES or PBS Buffer (10 mM, pH 7.4).

-

Standard Ratio: 1:9 or 2:8 (DMSO:Buffer, v/v) to ensure solubility while maintaining physiological relevance.

Stock Solution Protocol

-

Ligand Stock (

M): Dissolve the synthesized thiosemicarbazone in pure DMSO. Sonicate to ensure complete dissolution. -

Metal Stock (

M): Dissolve metal nitrate or chloride salts (e.g.,-

Note: Metal stock concentration should be 10x higher than ligand stock to minimize volume changes during titration.

-

Spectroscopic Characterization Protocols

UV-Vis & Fluorescence Titration

This experiment determines the sensor's response range and saturation point.

Step-by-Step Workflow:

-

Blank Scan: Place 3.0 mL of the Ligand Working Solution (

) in a quartz cuvette. Record the spectrum (Absorbance or Emission).[1] -

Titration: Add the Metal Stock solution in small aliquots (e.g.,

equivalents relative to ligand). -

Equilibration: Mix by inversion and wait 2 minutes for equilibrium (crucial for hysteresis prevention).

-

Measurement: Record spectrum after each addition.

-

Termination: Stop when spectral changes saturate (usually 2-3 equivalents of metal).

Self-Validation Check:

-

Isosbestic Points: In UV-Vis, the presence of clear isosbestic points (wavelengths where absorbance is invariant) confirms a clean conversion between two species (Free Ligand

Complex) without side reactions.

Selectivity (Interference) Assay

To prove the sensor is specific to the target ion (e.g.,

-

Positive Control: Ligand + Target Metal (

). Measure Signal. -

Interference Samples: Ligand + Competing Metal (

). Measure Signal. -

Competition Test: Ligand + Competing Metal + Target Metal.

-

Success Criteria: The signal should match the Positive Control, indicating the target metal displaces or binds preferentially over the competitor.

-

Data Analysis & Validation

This section converts raw spectral data into quantitative chemical constants.

Stoichiometry: Job’s Plot (Method of Continuous Variations)

Determines the binding ratio (e.g., 1:1 or 1:2).

-

Protocol: Prepare a series of solutions where the total molar concentration (

) is constant (e.g., -

Plot: Absorbance/Intensity (Y-axis) vs. Mole Fraction of Metal (

, X-axis). -

Interpretation: The peak of the curve indicates stoichiometry.[2][3][4]

- 1:1 Complex.

- 1:2 (Metal:Ligand).

Binding Constant ( ): Benesi-Hildebrand Method

Quantifies the affinity. For a 1:1 complex, use the equation:

-

Plot:

vs. -

Result: A linear fit confirms 1:1 stoichiometry.[5]

is calculated from the ratio of Intercept/Slope.[6]

Limit of Detection (LOD)

The lowest concentration reliably distinguished from the background noise.[7]

Summary Table: Key Validation Metrics

| Metric | Method | Acceptance Criteria |

| Stoichiometry | Job's Plot | Clearly defined maximum at 0.5 (1:1) or 0.33 (1:2). |

| Affinity ( | Benesi-Hildebrand | Linear fit ( |

| Sensitivity (LOD) | Value should be below WHO limits for the specific ion (e.g., | |

| Reversibility | EDTA Addition | Signal returns to baseline upon adding chelator (EDTA). |

Workflow Visualization

Figure 2: Operational workflow for chemosensor validation. Data analysis branches (Job's, B-H, LOD) must be completed before real-sample application.

References

-

Job, P. (1928).[4] Formation and Stability of Inorganic Complexes in Solution. Annales de Chimie, 9, 113–203. (Foundational method for stoichiometry).

-

Benesi, H. A., & Hildebrand, J. H. (1949). A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons. Journal of the American Chemical Society, 71(8), 2703–2707.

-

Tang, L., et al. (2013). A New Thiosemicarbazone-Based Fluorescence “Turn-on” Sensor for Zn2+ Recognition. Journal of Fluorescence. (Example of Turn-On Mechanism).

-

Ali, S. A. M., et al. (2024). Novel thiosemicarbazone UV-vis chemosensor for dual pH-orthogonal detection of Fe3+ and Ag+. RSC Advances. (Recent protocol for UV-Vis titration).

-

Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical Biochemist Reviews. (Standard protocol for LOD calculation).[6][8][9]

Sources

- 1. Benesi–Hildebrand method - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. asdlib.org [asdlib.org]

- 4. Job plot - Wikipedia [en.wikipedia.org]

- 5. pesrsncollege.edu.in [pesrsncollege.edu.in]

- 6. rsc.org [rsc.org]

- 7. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. mpl.loesungsfabrik.de [mpl.loesungsfabrik.de]

Application Note: A Validated Spectrophotometric Protocol for the Quantification of Nickel(II) Using 2-Hydroxy-1-Naphthaldehyde Thiosemicarbazone (HNT)

Abstract

This document provides a comprehensive, field-tested protocol for the selective and sensitive determination of Nickel(II) ions in aqueous samples using the chromogenic reagent 2-hydroxy-1-naphthaldehyde thiosemicarbazone (HNT). This method is predicated on the formation of a stable, yellowish-green Ni(II)-HNT complex, which is quantitatively extracted into an organic solvent and measured spectrophotometrically. We will delve into the underlying chemical principles, provide a detailed, step-by-step experimental workflow, and present the analytical performance characteristics of this assay, including linearity, sensitivity, and stability. This application note is intended for researchers, analytical chemists, and quality control professionals requiring a reliable and cost-effective alternative to atomic spectroscopy methods for nickel analysis.

Introduction: The Rationale for a Selective Chromogenic Assay

Nickel (Ni) is a transition metal of significant industrial and environmental relevance. While it is a vital component in alloys like stainless steel and finds use in batteries and electroplating, its presence in the environment and consumer products is a growing concern due to potential toxicity and its role as a common contact allergen.[1][2] Therefore, the development of simple, sensitive, and selective methods for the quantification of Ni(II) is paramount.

While techniques like Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offer excellent sensitivity, they require significant capital investment and operational expertise.[3] Spectrophotometry, based on the specific reaction between an analyte and a chromogenic reagent, presents a highly accessible and robust alternative for routine analysis.[4][5]

The Schiff base, this compound (HNT), has emerged as an excellent reagent for this purpose. It reacts with Ni(II) ions to form a distinctively colored complex, providing a strong basis for a selective and quantitative spectrophotometric assay.[6][7][8] This guide provides a self-validating protocol for its application.

The Chemistry of Detection: Ni(II)-HNT Complex Formation

The analytical method is based on the reaction between Ni(II) ions and HNT in a slightly alkaline medium. HNT acts as a chelating ligand, binding to the Ni(II) ion to form a stable, colored coordination complex.

The reaction can be generalized as follows:

Ni²⁺ + HNT → [Ni(HNT)]²⁺ (Colored Complex)

The formation of this complex induces a significant shift in the absorption spectrum, allowing for the quantification of Ni(II) at a wavelength where the free ligand does not significantly absorb. Job's method of continuous variation and the mole ratio method have established that the stoichiometry of the Ni(II) to HNT complex is 1:1.[7][8] The complex is efficiently extracted from the aqueous phase into an immiscible organic solvent, which serves to concentrate the analyte and remove potential interferences.

Materials and Reagents

Instrumentation

-

UV-Visible Spectrophotometer (capable of measurements at 430 nm)

-

Quartz cuvettes (1 cm path length)

-

Calibrated pH meter

-

Analytical balance

-

Calibrated volumetric flasks and pipettes

-

Separatory funnels (100 mL)

Chemicals and Reagents

-

Nickel(II) Standard Stock Solution (1000 ppm): Dissolve a precisely weighed amount of nickel sulfate (NiSO₄·6H₂O) or use a certified commercial standard solution.

-

This compound (HNT) Reagent (0.01% w/v): Synthesized in-house or procured from a chemical supplier. Dissolve 10 mg of HNT in 100 mL of dimethylformamide (DMF).

-

Buffer Solution (pH 7.0): Prepare a standard phosphate or borate buffer to maintain the optimal pH for complex formation.

-

Ethyl Acetate: Analytical grade, for extraction.

-

Deionized Water: High purity, for all aqueous solution preparations.

Experimental Protocols

Preparation of Standard Nickel(II) Solutions

-

Primary Stock Solution (100 ppm): Pipette 10.0 mL of the 1000 ppm Nickel(II) standard stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.

-

Working Standard Solutions (1-10 ppm): Prepare a series of working standards by appropriately diluting the 100 ppm stock solution. For example, to prepare a 1 ppm solution, dilute 1.0 mL of the 100 ppm stock to 100 mL. These solutions correspond to a concentration range of 10 µg to 100 µg of Ni(II) in a 10 mL sample volume.

Spectrophotometric Determination Procedure

The following protocol outlines the steps for generating a calibration curve and analyzing a sample of unknown concentration.

-

Aliquot Preparation: Into a series of 100 mL separatory funnels, add 10 mL of each working standard solution (covering the 10-100 µg range) and 10 mL of the unknown sample solution into another. Prepare a reagent blank using 10 mL of deionized water.

-

pH Adjustment: Add 5 mL of the pH 7.0 buffer solution to each separatory funnel. Swirl gently to mix. The optimal pH of 7.0 is critical for complete complex formation.[7][8]

-

Complex Formation: Add 1.0 mL of the 0.01% HNT reagent solution to each funnel. Mix thoroughly and allow the solution to stand for 5 minutes to ensure the reaction proceeds to completion. A yellowish-green color will develop in the presence of Nickel(II).

-

Solvent Extraction: Add 10 mL of ethyl acetate to each separatory funnel. Stopper the funnels and shake vigorously for 2 minutes to extract the Ni(II)-HNT complex into the organic phase. Ethyl acetate is chosen for its high extraction efficiency and clean phase separation.[8]

-

Phase Separation: Allow the funnels to stand until the aqueous and organic layers have completely separated.

-

Measurement: Carefully drain the lower aqueous layer and discard. Collect the upper organic layer (the ethyl acetate extract) into a clean, dry beaker. Transfer the organic extract to a 1 cm quartz cuvette.

-

Spectrophotometric Reading: Measure the absorbance of each standard and the sample at 430 nm against the reagent blank (which has been subjected to the same extraction procedure).[7][8]

Data Analysis

-

Calibration Curve: Plot a graph of absorbance versus the concentration (in µg/mL or ppm) of the nickel standards.

-

Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is indicative of good linearity.

-

Sample Quantification: Use the absorbance of the unknown sample and the regression equation to calculate the concentration of Nickel(II) in the sample.

Visualization of the Experimental Workflow

The logical flow of the analytical procedure is depicted below.

Caption: Workflow for Ni(II) determination using HNT.

Performance Characteristics and Validation

The reliability of an analytical method is determined by its performance metrics. The HNT method for Nickel(II) demonstrates robust and suitable characteristics for a variety of applications.

| Parameter | Value | Significance |

| Maximum Absorbance (λmax) | 430 nm | Wavelength of highest sensitivity for the Ni(II)-HNT complex, minimizing interference.[7][8] |

| Beer's Law Range | 10 - 100 µg of Ni(II) | The concentration range over which the absorbance is directly proportional to the concentration.[7][8] |

| Molar Absorptivity (ε) | 0.275 x 10⁶ L mol⁻¹ cm⁻¹ | A measure of how strongly the complex absorbs light, indicating high sensitivity.[7] |

| Sandell's Sensitivity | 0.275 x 10⁻² µg cm⁻² | The concentration of Ni(II) required to produce an absorbance of 0.001, another indicator of high sensitivity.[7] |

| Stoichiometry (Ni:HNT) | 1:1 | Defines the molar ratio of the reactants in the complex.[7][8] |

| Complex Stability | Stable for up to 48 hours | The extracted complex is highly stable, allowing for flexibility in measurement time.[6][8] |

| Optimal pH | 7.0 | The pH at which complex formation and extraction are most efficient.[7][8] |

Management of Interferences

A critical aspect of method validation is assessing the impact of other ions commonly found in samples. Studies have shown that the HNT method is highly selective for Ni(II). However, strong interference may be observed from certain metal ions that can also form colored complexes. Where interference is expected, the use of appropriate masking agents is recommended.[7] For instance, cyanide or EDTA can be used to mask interfering ions, though their use must be validated for the specific sample matrix.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Color Development | Incorrect pH. | Verify the pH of the aqueous solution is 7.0 before extraction. Recalibrate pH meter. |

| Reagent degradation. | Prepare fresh HNT reagent. Store HNT solid in a cool, dark place. | |

| Poor Linearity (R² < 0.995) | Inaccurate standard preparation. | Prepare a fresh set of standards from the primary stock. Use calibrated volumetric glassware. |

| Spectrophotometer drift. | Allow the instrument to warm up properly. Re-blank the instrument frequently. | |

| Cloudy Organic Phase | Incomplete phase separation. | Allow more time for separation. Centrifuge the organic extract at low speed for a few minutes. |

| Presence of emulsions. | Add a small amount of a neutral salt (e.g., NaCl) to the aqueous phase to break the emulsion. | |

| High Reagent Blank Absorbance | Contaminated reagents or glassware. | Use analytical grade solvents and deionized water. Thoroughly clean all glassware. |

| HNT reagent concentration too high. | Verify the concentration of the HNT solution. |

Conclusion

The spectrophotometric determination of Nickel(II) using this compound (HNT) is a sensitive, selective, and reliable method. Its operational simplicity and cost-effectiveness make it an excellent choice for routine analysis in various laboratory settings. By adhering to the detailed protocols outlined in this application note, researchers and analysts can achieve accurate and reproducible quantification of Nickel(II) in their samples.

References

- Nickel, atomic absorption spectrophotometry, graphite furnace. U.S. Geological Survey. [URL: https://www.usgs.gov/methods/nickel-atomic-absorption-spectrophotometry-graphite-furnace]

- A Comparative Guide to Analytical Methods for Nickel Determination. BenchChem. [URL: https://www.benchchem.com/product/b5349]

- Detection of trace nickel in environmental water by high-performance liquid chromatography after dispersive liquid-liquid microextraction. Environmental Science and Pollution Research. [URL: https://link.springer.com/article/10.1007/s11356-016-7496-z]

- Analytical Method: Nickel (total) in effluents (Photometry, DIN decomposition). Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- Determination and preconcentration of nickel in some geological, environmental and biological samples by FAAS. Trakia Journal of Sciences. [URL: https://www.tsijournals.com/articles/determination-and-preconcentration-of-nickel-in-some-geological-environmental-and-biological-samples-by-faas.pdf]

- Spectrophotometric Determination of Copper(II) Ions: Method Development and Analytical Validation. Sciences of Conservation and Archaeology. [URL: https://scajournals.com/index.php/sca/article/view/17]

- Solvent Extraction and Spectrophotometric Determination of Nickel II using 2 – Hydroxy 1- Naphthaldehyde Thiosemicarbazone HNT as an Analytical Reagent. ResearchGate. [URL: https://www.researchgate.net/publication/333008984_Solvent_Extraction_and_Spectrophotometric_Determination_of_Nickel_II_using_2_-_Hydroxy_1-_Naphthaldehyde_Thiosemicarbazone_HNT_as_an_Analytical_Reagent]

- Solvent Extraction and Spectrophotometric Determination of Nickel (II) using 2 – Hydroxy 1- Naphthaldehyde Thiosemicarbazone (HNT) as an Analytical Reagent. International Journal of Trend in Scientific Research and Development (IJTSRD). [URL: https://www.ijtsrd.com/papers/ijtsrd22964.pdf]

- SPECTROPHOTOMETRIC DETERMINATION OF Cu(II), Co(II) AND Ni(II) IONS IN MONO AND MULTI - COMPONENT SYSTEMS. Bulletin of the Polytechnic Institute of Jassy. [URL: https://www.bip.tuiasi.ro/prelucrare/2016_62_2/1.CHIM/1.Fornea.pdf]

- Solvent Extraction and Spectrophotometric Determination of Nickel (II) using 2 – Hydroxy 1- Naphthaldehyde Thiosemicarbazone (HNT) as an Analytical Reagent. IJTSRD. [URL: https://www.ijtsrd.com/chemistry/analytical-chemistry/22964/solvent-extraction-and-spectrophotometric-determination-of-nickel-ii-using-2-%E2%82%AC%E2%80%9C-hydroxy-1--naphthaldehyde-thiosemicarbazone-hnt-as-an-analytical-reagent/pradnya-lokhande]

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. tsijournals.com [tsijournals.com]

- 3. benchchem.com [benchchem.com]

- 4. Spectrophotometric Determination of Copper(II) Ions: Method Development and Analytical Validation | Sciences of Conservation and Archaeology [sci-arch.org]

- 5. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]

- 6. researchgate.net [researchgate.net]

- 7. ijtsrd.com [ijtsrd.com]

- 8. ijtsrd.com [ijtsrd.com]

Application Note: Colorimetric Sensing of Anions Using Quinoline-Based Thiosemicarbazones

Introduction: The Critical Role of Anion Sensing

Anions are fundamental to a vast array of biological, environmental, and chemical processes.[1][2] Their detection and quantification are paramount in fields ranging from clinical diagnostics to environmental monitoring.[1] Among the various analytical techniques, colorimetric sensing has emerged as a particularly attractive method due to its simplicity, cost-effectiveness, and the ability to provide results visible to the naked eye without the need for sophisticated instrumentation.[3][4] Quinoline-based thiosemicarbazones have garnered significant attention as highly effective colorimetric chemosensors for anions.[5][6] This class of compounds offers a versatile platform for the design of sensors with high sensitivity and selectivity, primarily due to the presence of N-H protons within the thiosemicarbazone moiety that can interact with anions.[7][8][9] The quinoline unit, a fluorophore with favorable photophysical properties, further enhances the sensing capabilities of these molecules.[5][6]

This application note provides a comprehensive guide to the synthesis, application, and mechanistic understanding of quinoline-based thiosemicarbazones for the colorimetric sensing of various anions, including fluoride, cyanide, and acetate.

Synthesis of Quinoline-Based Thiosemicarbazone Probes

The synthesis of quinoline-based thiosemicarbazones is typically a straightforward process involving the condensation reaction between a quinoline aldehyde derivative and a thiosemicarbazide.[3][5][6] This reaction is generally carried out in a suitable solvent like methanol or ethanol and can be performed at room temperature or with gentle heating.[5][6]

A general synthetic route is depicted below:

Caption: General synthetic scheme for quinoline-based thiosemicarbazones.

Protocol 1: General Synthesis of a Quinoline-Based Thiosemicarbazone

-

Dissolution of Reactants: Dissolve equimolar amounts of the desired quinoline aldehyde (e.g., 8-hydroxy-quinoline-2-carbaldehyde) and the corresponding thiosemicarbazide (e.g., 4-phenyl-3-thiosemicarbazide) in methanol.[5][6]

-

Reaction: Stir the solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[2]

-

Product Isolation: Upon completion of the reaction, the solvent is typically removed under reduced pressure.[5]

-

Purification: The resulting solid product is then purified by recrystallization from a suitable solvent system, such as methanol and diethyl ether, to yield the pure quinoline-based thiosemicarbazone.[5]

-

Characterization: The structure of the synthesized compound is confirmed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[3][6][10]

Mechanism of Colorimetric Anion Sensing

The colorimetric sensing of anions by quinoline-based thiosemicarbazones predominantly operates through a deprotonation mechanism.[7][8][9] The N-H protons of the thiosemicarbazone moiety are acidic and can be abstracted by basic anions such as fluoride (F⁻), cyanide (CN⁻), and acetate (AcO⁻).[8][11][12] This deprotonation event leads to a change in the electronic properties of the molecule, resulting in a modification of its intramolecular charge transfer (ICT) characteristics.[1] This alteration in the electronic structure causes a shift in the absorption spectrum, which is observed as a distinct color change.[7][8]

The interaction can be visualized as follows:

Caption: Mechanism of colorimetric anion sensing via deprotonation.

The deprotonation mechanism is often confirmed by ¹H NMR titration studies, where the signal corresponding to the N-H proton disappears upon the addition of the target anion.[8][11][13]

Experimental Protocols for Colorimetric Anion Sensing

The following protocols detail the steps for performing colorimetric anion sensing experiments using UV-Vis spectroscopy.

Protocol 2: Preparation of Stock Solutions

-

Sensor Stock Solution: Prepare a stock solution of the quinoline-based thiosemicarbazone sensor in a suitable solvent, such as acetonitrile or DMSO, at a concentration of 1 x 10⁻³ M.[6][11]

-

Anion Stock Solutions: Prepare stock solutions of the various anions to be tested (e.g., as their tetrabutylammonium salts) in the same solvent as the sensor at a concentration of 1 x 10⁻² M.[6]

Protocol 3: General Procedure for UV-Vis Titration

-

Initial Spectrum: Place a known volume (e.g., 2 mL) of the sensor solution (diluted to an appropriate concentration, e.g., 1.25 x 10⁻⁴ M) in a quartz cuvette and record its initial UV-Vis absorption spectrum.[14]

-

Titration: Add incremental amounts of the anion stock solution to the cuvette using a micropipette.[14]

-

Spectrum Recording: After each addition, gently mix the solution and allow it to equilibrate for a short period (e.g., 2 minutes) before recording the UV-Vis spectrum.[11][15]

-

Data Collection: Continue the additions until no further significant changes in the absorption spectrum are observed, indicating saturation of the binding sites.[11]

The entire experimental workflow can be summarized as follows:

Caption: Experimental workflow for colorimetric anion sensing.

Data Analysis and Interpretation

Determination of Binding Constant (Kₐ)

The binding constant (Kₐ), which quantifies the affinity between the sensor and the anion, can be determined from the UV-Vis titration data using the Benesi-Hildebrand equation.[11][16] A plot of 1/ΔA against 1/[Anion] should yield a straight line, from which Kₐ can be calculated.[16][17]

Determination of the Limit of Detection (LOD)

The limit of detection (LOD) is a crucial parameter that indicates the lowest concentration of an anion that can be reliably detected by the sensor. The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve of absorbance versus anion concentration.[16][18]

Performance Characteristics of Quinoline-Based Thiosemicarbazone Anion Sensors

The following table summarizes the performance of selected quinoline-based thiosemicarbazone sensors for the detection of various anions.

| Sensor | Target Anion(s) | Solvent | Observed Color Change | Limit of Detection (LOD) | Reference |

| CQHC | F⁻ | Acetonitrile | Colorless to Yellow | 5.52 nM | [3] |

| RB-1, RB-2, RB-3 | F⁻, CN⁻ | Acetonitrile | Not specified | Not specified | [11] |

| SS-2 | CN⁻ | Acetonitrile | Yellow to Blue | 5.39 x 10⁻⁷ M | [1] |

| Acridine-based | F⁻ | DMSO/Acetonitrile | Yellow to Reddish-Brown | Not specified | [13] |

| Derivative 1 | BzO⁻, CN⁻ | Acetonitrile | Colorless to Light Yellow | Not specified | [6] |

Conclusion

Quinoline-based thiosemicarbazones represent a robust and versatile class of colorimetric chemosensors for the selective and sensitive detection of anions. Their straightforward synthesis, coupled with a clear and visually detectable sensing mechanism, makes them highly valuable tools for researchers in various scientific disciplines. The protocols and data presented in this application note provide a solid foundation for the successful implementation of these sensors in laboratory settings. Further research can focus on the development of novel sensors with enhanced selectivity for specific anions and their application in real-world samples.

References

-

Basri, R., Ahmed, N., Khalid, M., Khan, M. U., Braga, A. A. C., & Shafiq, Z. (2022). Quinoline based thiosemicarbazones as colorimetric chemosensors for fluoride and cyanide ions and DFT studies. Scientific Reports, 12(1), 4927. [Link]

-

Ashwathi, A. V., & Basheer, S. M. (2025). Selective fluoride ion sensing using novel quinoline chemosensor insights into kinetics and molecular logic gate functions. Scientific Reports, 15(1), 1859. [Link]

-

Farrugia, K. N., Makuc, D., Podborska, A., Szaciłowski, K., Plavec, J., & Magri, D. C. (2015). UV-visible and 1H–15N NMR spectroscopic studies of colorimetric thiosemicarbazide anion sensors. Organic & Biomolecular Chemistry, 13(6), 1662-1672. [Link]

-

Kumar, S., Kumar, V., Kumar, S., Singh, P., & Kumar, S. (2018). Novel acridine-based thiosemicarbazones as 'turn-on' chemosensors for selective recognition of fluoride anion: a spectroscopic and theoretical study. Royal Society Open Science, 5(1), 171587. [Link]

-

Farrugia, K. N. (2015). UV-visible and 1H–15N NMR spectroscopic studies of colorimetric thiosemicarbazide anion sensors. University of Malta. [Link]

-

Shoukat, W., et al. (2023). Exploring the Antibacterial Activities and Preliminary Sensing Studies of a Quinoline-Functionalized Thiosemicarbazone Derivative. Journal of Drug and Alcohol Research. [Link]

-

A Novel Heterocyclic Thiosemicarbazone: Synthesis, Characterization and Preliminary Sensing Studies for Ions. (2021). Molbank, 2021(4), M1293. [Link]

-

A simple and coast effective quinoline based Schiff's base SS-2 as a colorimetric chemosensor for highly selective detection of cyanide ion in food samples. (2022). Inorganic Chemistry Communications, 145, 109968. [Link]

-

Fluorescence chemosensor for fluoride ion using quinoline-derived probe: Molecular logic gate application. (2025). ResearchGate. [Link]

-

Farrugia, K. (2014). Colorimetric thiosemicarbazide anion sensors (Master's dissertation). [Link]

-

A selective quinoline-derived fluorescent chemodosimeter to detect cyanide in aqueous medium. (2014). FAO AGRIS. [Link]

-

Novel Colorimetric Anthracene-Based Thiosemicarbazone Probe for Selective Cyanide Ion Detection: From Synthesis to Real-Time Applications. (2025). ACS Omega. [Link]

-

Tang, L., et al. (2018). A simple quinoline derivatized thiosemicarbazone as a colorimetic and fluorescent sensor for relay recognition of Cu2+ and sulfide in aqueous solution. ResearchGate. [Link]

-

Spectroscopic and Colorimetric Studies for Anions with a New Urea-Based Molecular Cleft. (2021). MDPI. [Link]

-

Supporting information Determination of the binding constant The binding constant of sensor 1 for FA was calculated by using Ben. (n.d.). Supporting Information. [Link]

-

Experiment: Titration. (n.d.). Department of Chemistry, University of Idaho. [Link]

-

Ashwathi, A. V., & Basheer, S. M. (2025). Selective fluoride ion sensing using novel quinoline chemosensor insights into kinetics and molecular logic gate functions. Scientific reports, 15(1), 1859. [Link]

-

Synthesis and evaluation of thiosemicarbazones functionalized with furyl moieties as new chemosensors for anion recognition. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Alia, S. A. M., et al. (2026). Novel thiosemicarbazone UV-vis chemosensor for dual pH-orthogonal detection of Fe3+ and Ag+. RSC Publishing. [Link]

-

Synthesis of chromone-based thiosemicarbazone as selective chemosensor for cyanide ion and its DFT calculation studies. (2024). Supramolecular Chemistry, 34(5-6), 469-482. [Link]

-

3-Quinonlinecarbaldehyde thiosemicarbazones: Synthesis from N-arylacetamide, Characterization, Antibacterial and Antioxidant activities. (2017). Neliti. [Link]

-

A novel heterocyclic thiosemicarbazone: synthesis, characterization and preliminary sensing studies for ions. (n.d.). Universidade do Minho. [Link]

-

Experiment 3: Acid/basic titration using colorimetric reagents. (n.d.). e-learning université Mila. [Link]

-

Sensitivity limits for determining 1:1 binding constants from spectrophotometric titrations via global analysis. (2018). Wiley Online Library. [Link]

-

Quinoline-Based “On-Off” Fluorescent Sensor for Acetate: Effect of Link Mode between Binding Sites and Fluorophore on Fluorescence Changes. (n.d.). Scite.ai. [Link]

-

Experiment 11 - Acid-Base Titration. (n.d.). Procedure. [Link]

-

Simple and sensitive colorimetric sensors for the selective detection of Cu(ii). (2021). PMC - NIH. [Link]

-

Coulometric Titration Experimental Practice for Undergraduate Laboratories: A 1960s Twist to a Modern Coulometer. (2025). Journal of Chemical Education. [Link]

-

Is there any relation between binding constant and limit of detection ?. (2018). ResearchGate. [Link]

-

Determination of binding constant of specific interaction and binding target concentration simultaneously using a general chemiluminescence method. (n.d.). The Royal Society of Chemistry. [Link]

-

Novel Quinoline-Based Thiazole Derivatives for Selective Detection of Fe3+, Fe2+, and Cu2+ Ions. (2020). ACS Omega. [Link]

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. media.neliti.com [media.neliti.com]

- 3. Selective fluoride ion sensing using novel quinoline chemosensor insights into kinetics and molecular logic gate functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ashdin.com [ashdin.com]

- 6. A Novel Heterocyclic Thiosemicarbazone: Synthesis, Characterization and Preliminary Sensing Studies for Ions | MDPI [mdpi.com]

- 7. OAR@UM: UV-visible and 1 H–15 N NMR spectroscopic studies of colorimetric thiosemicarbazide anion sensors [um.edu.mt]

- 8. UV-visible and 1H–15N NMR spectroscopic studies of colorimetric thiosemicarbazide anion sensors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. OAR@UM: Colorimetric thiosemicarbazide anion sensors [um.edu.mt]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and evaluation of thiosemicarbazones functionalized with furyl moieties as new chemosensors for anion recognition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Novel acridine-based thiosemicarbazones as ‘turn-on' chemosensors for selective recognition of fluoride anion: a spectroscopic and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Novel thiosemicarbazone UV-vis chemosensor for dual pH-orthogonal detection of Fe 3+ and Ag + - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07794J [pubs.rsc.org]

- 16. rsc.org [rsc.org]

- 17. scite.ai [scite.ai]

- 18. Simple and sensitive colorimetric sensors for the selective detection of Cu(ii) - PMC [pmc.ncbi.nlm.nih.gov]

The Analytical Versatility of 2-Hydroxy-1-naphthaldehyde Thiosemicarbazone: A Guide for Researchers

This technical guide provides a comprehensive overview of 2-Hydroxy-1-naphthaldehyde thiosemicarbazone (HNT) as a versatile analytical reagent. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, chemical properties, and diverse applications of HNT in the selective detection and quantification of various metal ions. The protocols and application notes herein are designed to be self-validating, offering not just procedural steps but also the scientific rationale behind them, ensuring both technical accuracy and practical utility.

Introduction: The Significance of Thiosemicarbazones in Analytical Chemistry

Thiosemicarbazones are a class of Schiff bases that have garnered significant attention in analytical chemistry due to their remarkable coordinating abilities with a wide range of metal ions. Their utility stems from the presence of both sulfur and nitrogen donor atoms, which allows for the formation of stable and often intensely colored chelate complexes with transition metals. This chromogenic property forms the basis of many spectrophotometric methods for metal ion determination.

This compound, in particular, stands out due to the strategic positioning of a hydroxyl group on the naphthyl ring. This structural feature enhances its chelating ability and influences the spectroscopic properties of its metal complexes, thereby improving the selectivity and sensitivity of analytical methods. This guide will explore the practical applications of HNT as a powerful tool in the analytical chemist's arsenal.

Synthesis and Characterization of this compound (HNT)

The synthesis of HNT is a straightforward condensation reaction between 2-hydroxy-1-naphthaldehyde and thiosemicarbazide. The resulting product is a stable, crystalline solid.

Synthesis Protocol

Materials and Reagents:

-

2-Hydroxy-1-naphthaldehyde

-

Thiosemicarbazide

-

Absolute Methanol

-

Reflux apparatus

-

Beakers, flasks, and other standard laboratory glassware

-

Filtration apparatus

Procedure:

-

Dissolve equimolar amounts of 2-hydroxy-1-naphthaldehyde and thiosemicarbazide in a minimal amount of absolute methanol in a round-bottom flask. For example, use 8.6 g (50 mmol) of 2-hydroxy-1-naphthaldehyde and 4.55 g (50 mmol) of thiosemicarbazide in 100 mL of absolute methanol.[1]

-

Attach a reflux condenser to the flask and heat the mixture on a water bath.

-

Maintain the reflux for 1-3 hours, during which the product will precipitate out of the solution.[1]

-

Allow the mixture to cool to room temperature.

-

Collect the precipitated solid by filtration and wash it with a small amount of cold methanol to remove any unreacted starting materials.

-

Dry the product in a desiccator. The resulting compound is this compound.

Characterization

The synthesized HNT should be characterized to confirm its identity and purity. Standard characterization techniques include:

-

Melting Point Determination: To assess purity.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=S, and the azomethine C=N bond.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Elemental Analysis: To confirm the empirical formula.

The structure of this compound is presented in Figure 1.

Figure 1: Structure of HNT.

Application Notes and Protocols for Metal Ion Determination

HNT forms colored complexes with various metal ions, making it a suitable reagent for spectrophotometric analysis. The formation of these complexes is influenced by factors such as pH, solvent, and the presence of other ions.

Spectrophotometric Determination of Nickel(II)

Principle: this compound reacts with Nickel(II) ions in a slightly alkaline medium to form a stable, yellowish-green colored complex. This complex can be extracted into an organic solvent and its absorbance measured to determine the concentration of Nickel(II).

Protocol:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of Nickel(II) (e.g., 1000 ppm) by dissolving a known weight of a suitable nickel salt (e.g., NiSO₄·6H₂O) in double-distilled water.

-

Prepare working standard solutions of lower concentrations by serial dilution of the stock solution.

-

Prepare a 0.01% (w/v) solution of HNT in a suitable organic solvent like dimethylformamide (DMF).

-

-

Optimization of Experimental Conditions:

-

pH: The optimal pH for the complex formation is around 7.0. Use a suitable buffer solution to maintain the pH.

-

Solvent: Ethyl acetate is a suitable solvent for extracting the Ni(II)-HNT complex.

-

Wavelength of Maximum Absorbance (λmax): The Ni(II)-HNT complex in ethyl acetate exhibits maximum absorbance at 430 nm.

-

-

Analytical Procedure:

-

Take a known volume of the sample solution containing Nickel(II) in a separating funnel.

-

Add the buffer solution to adjust the pH to 7.0.

-

Add a sufficient amount of the HNT solution to ensure complete complexation.

-

Add a known volume of ethyl acetate and shake vigorously for a few minutes to extract the complex into the organic phase.

-

Allow the layers to separate and collect the organic layer.

-

Measure the absorbance of the organic layer at 430 nm against a reagent blank.

-

-

Calibration and Quantification:

-

Prepare a series of standard solutions of Nickel(II) and follow the analytical procedure to obtain a calibration curve by plotting absorbance versus concentration.

-

Determine the concentration of Nickel(II) in the unknown sample by measuring its absorbance and interpolating from the calibration curve.

-

Performance Characteristics:

| Parameter | Value |

| λmax | 430 nm |

| Optimal pH | 7.0 |

| Linear Range | Typically up to a few ppm of Ni(II) |

| Molar Absorptivity | High, indicating good sensitivity |

| Stoichiometry (Ni:HNT) | 1:1 |

Interference Studies: The effect of various foreign ions should be investigated to determine the selectivity of the method. Masking agents can be used to eliminate the interference from certain ions.

Synergistic Extraction of Gold(III)

Principle: this compound can be used for the synergistic extraction of Gold(III) from an acidic medium. The presence of a synergist, such as an amine or a phosphorus oxide donor, enhances the extraction efficiency. The extracted gold can then be determined by a suitable analytical technique.

Protocol:

-

Preparation of Solutions:

-

Prepare a standard solution of Gold(III) in a hydrochloric acid medium.

-

Prepare a solution of HNT in a suitable organic solvent (e.g., methyl isobutyl ketone).

-

Prepare a solution of the synergist (e.g., trioctylamine - TOA) in the same organic solvent.

-

-

Extraction Procedure:

-

Take a known volume of the acidic Gold(III) solution in a separating funnel.

-

Add a known volume of the HNT and synergist solution in the organic solvent.

-

Shake the funnel for a sufficient time to allow for the formation and extraction of the ternary complex [Au(HNT)(Cl)₂(Synergist)].

-

After phase separation, the concentration of gold in the organic phase can be determined.

-

Causality: The synergistic effect arises from the formation of a more stable and more hydrophobic adduct in the organic phase, which leads to a higher distribution ratio of the metal.

Figure 2: Synergistic Extraction of Gold(III).

Potential Applications for Other Metal Ions

HNT also forms complexes with other transition metals such as Copper(II), Palladium(II), and Ruthenium(II), suggesting its potential for their determination.[2] While detailed, validated protocols for these specific applications using HNT are less commonly found in the literature, the general principles of spectrophotometric analysis can be applied. The key is to determine the optimal conditions (pH, solvent, λmax) for each metal-HNT complex.

General Workflow for Method Development:

Figure 3: Workflow for developing a new analytical method using HNT.

Mechanistic Insights: The Chemistry of HNT-Metal Complexation

The analytical utility of this compound is rooted in its ability to act as a multidentate ligand. The coordination with metal ions typically involves the deprotonated hydroxyl group, the azomethine nitrogen, and the thione/thiol sulfur atom. This O, N, S-tridentate coordination leads to the formation of stable five- or six-membered chelate rings, which is thermodynamically favorable.

The electronic transitions within these metal complexes are responsible for their characteristic colors. The intense absorption bands observed in the visible region are often due to ligand-to-metal charge transfer (LMCT) transitions, which contribute to the high sensitivity of the spectrophotometric methods. The specific wavelength of maximum absorbance (λmax) is influenced by the nature of the metal ion, its oxidation state, and the coordination geometry of the complex.

Conclusion and Future Perspectives

This compound is a valuable and versatile analytical reagent with demonstrated applications in the spectrophotometric determination of various metal ions, particularly Nickel(II). Its ease of synthesis, stability, and strong chelating properties make it an attractive tool for analytical chemists.

Future research could focus on the development and validation of detailed protocols for a wider range of metal ions, including Copper(II) and Palladium(II). Furthermore, the exploration of HNT as a fluorescent sensor or in other analytical techniques such as chromatography and electroanalysis could open up new avenues for its application. The continued investigation into the coordination chemistry of HNT and its derivatives will undoubtedly lead to the design of even more selective and sensitive analytical reagents.

References

-

Abo El-Fetoh, S. H., Eid, A. E., Abd El-Kareem, A. I., & Wassel, M. A. (2000). Synthesis, Analytical and Biological Studies of 2-Hydroxy-L-Naphthaldehyde Thiosemicarbazone Complexes. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 30(3), 513-527. [Link]

-

ResearchGate. (n.d.). Synthesis, Analytical and Biological Studies of 2-Hydroxy-L-Naphthaldehyde Thiosemicarbazone Complexes. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Solubilizing Thiosemicarbazone Derivatives

Welcome to the technical support center for researchers working with thiosemicarbazone (TSC) derivatives. This guide is designed to provide practical, field-tested solutions to one of the most common challenges encountered with this promising class of compounds: poor aqueous solubility. As drug development professionals, we understand that an effective biological assay begins with a reliably soluble and stable compound. This document provides a logical, step-by-step approach to troubleshooting and overcoming solubility hurdles, ensuring the integrity and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most immediate and common questions researchers face when a thiosemicarbazone derivative fails to dissolve properly.

Q1: My thiosemicarbazone was soluble in DMSO, but it precipitated immediately when I added it to my aqueous cell culture medium. What happened?

A: This is the most frequent solubility issue and is caused by a phenomenon known as "solvent shifting." Your compound is soluble in 100% Dimethyl Sulfoxide (DMSO), a powerful organic solvent. However, when you introduce this concentrated DMSO stock into a large volume of aqueous medium (e.g., PBS or cell culture media), the final DMSO concentration plummets, typically to <0.5%. The environment rapidly shifts from organic to overwhelmingly aqueous. Your compound, which is poorly soluble in water, can no longer stay in solution and crashes out as a precipitate.[1] The solubility in the final aqueous system, not the stock solvent, is the critical factor.

Q2: I see a fine, hazy precipitate in my wells after a few hours of incubation. Is this a problem?

A: Absolutely. A visible precipitate means the effective concentration of your compound in solution is unknown and significantly lower than your calculated target concentration. This leads to inaccurate dose-response curves, poor reproducibility, and potentially false-negative results. Furthermore, compound aggregates can cause cellular stress or other artifacts, confounding your data.

Q3: Can I just heat the stock solution or sonicate it longer to force my compound to dissolve in the media?

A: While gentle warming and sonication are excellent for dissolving a compound in a stock solvent like DMSO, they are only temporary fixes for insolubility in aqueous media.[2] Heating can temporarily increase solubility, but the compound will likely precipitate out as the solution cools to the incubator temperature (e.g., 37°C). This creates a supersaturated, unstable solution that is not suitable for reliable biological assays.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A: This is cell-line dependent, but a widely accepted upper limit for most cell lines is 0.5% (v/v) DMSO. Many sensitive cell types require a final concentration of 0.1% or even lower. It is crucial to run a vehicle control experiment (media + highest % DMSO used) to ensure the solvent itself does not impact cell viability or the specific endpoint you are measuring.

Part 2: Troubleshooting Guide: A Systematic Approach to Solubilization

If the FAQs haven't solved your problem, follow this systematic guide to develop a robust solubilization strategy.

Workflow for Troubleshooting Thiosemicarbazone Solubility

This workflow provides a decision-making framework for selecting the appropriate solubilization method.

Caption: A decision tree for troubleshooting thiosemicarbazone solubility.

Strategy 1: Co-Solvent Systems

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase its polarity just enough to keep hydrophobic compounds like TSCs in solution.[3][4] They act by reducing the overall polarity of the water-based solvent system, making it more "hospitable" to your compound.

Common Co-solvents for Preclinical Formulations:

| Co-Solvent | Abbreviation | Key Properties | Typical Starting % (v/v) in final media |

|---|---|---|---|

| Polyethylene Glycol 400 | PEG 400 | Low toxicity, commonly used. | 5 - 10% |

| Propylene Glycol | PG | Good solvent for many organic molecules. | 5 - 10% |

| Ethanol | EtOH | Use with caution due to potential cellular effects. | 1 - 5% |

| N-methyl-2-pyrrolidone | NMP | Stronger solvent, use at low concentrations. | < 1% |

Experimental Protocol: Preparing a Formulation with a Co-Solvent

-

Prepare Primary Stock: Dissolve your thiosemicarbazone derivative in 100% DMSO to create a high-concentration primary stock (e.g., 50-100 mM). Ensure it is fully dissolved using a vortex and brief sonication if necessary.

-

Create Intermediate Stock: Prepare an intermediate stock solution. For a final formulation containing 10% PEG 400 and 1% DMSO, you would mix:

-

Part A: Your primary DMSO stock.

-

Part B: The co-solvent (e.g., PEG 400).

-

Part C: The aqueous vehicle (e.g., sterile water or saline).

-

Method: First, add Part A to Part B and vortex thoroughly. This step is critical; you are diluting the DMSO stock into the co-solvent, not water. Then, add this mixture dropwise to Part C while vortexing continuously to avoid precipitation.

-

-

Final Dilution: Add the intermediate stock to your final biological medium (e.g., cell culture media) to achieve the desired target concentration.

-

Validation: Visually inspect the final solution under light for any signs of precipitation. Let it sit at the final incubation temperature (e.g., 37°C) for 30 minutes and inspect again. Always run a parallel vehicle control (e.g., media with 10% PEG 400 and 1% DMSO) in your assay.

Strategy 2: pH Modification

Causality: The solubility of ionizable compounds, including many thiosemicarbazones, can be highly dependent on pH.[5] The general structure of TSCs contains ionizable protons.[6] By adjusting the pH of the solution, you can shift the equilibrium towards the more soluble ionized form of the molecule, increasing its aqueous solubility. This is governed by the Henderson-Hasselbalch equation.[5]

Experimental Protocol: pH-Dependent Solubility Assessment

-

Determine pKa: If the pKa of your compound is unknown, you may need to determine it experimentally or use computational prediction tools.

-

Prepare Buffers: Make a series of biologically compatible buffers (e.g., phosphate or citrate) with a range of pH values (e.g., pH 5.5, 6.5, 7.4, 8.0).

-

Test Solubility: Prepare a small amount of your DMSO stock and dilute it into each buffer to your target concentration.

-

Observe and Quantify: Vortex each sample, allow it to equilibrate for 1-2 hours at room temperature, and then centrifuge to pellet any undissolved compound. Measure the concentration of the compound in the supernatant (e.g., by UV-Vis spectroscopy or HPLC) to determine the pH at which solubility is maximal.

-

Assay Implementation: If a specific pH significantly improves solubility, you must ensure this pH is compatible with your biological assay. Cell culture assays require a narrow physiological pH range (typically 7.2-7.4), so this method is often more applicable to in vitro biochemical assays.

Strategy 3: Inclusion Complexes with Cyclodextrins

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone.[7] Their exterior is hydrophilic (water-soluble), while the internal cavity is hydrophobic.[8] Poorly soluble drugs like thiosemicarbazones can be encapsulated within this hydrophobic cavity, forming an "inclusion complex."[9] This complex effectively masks the hydrophobic drug from the aqueous environment, rendering the entire complex water-soluble.[7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.[10]

Mechanism of Cyclodextrin-Mediated Solubilization

Caption: Encapsulation of a TSC molecule in a cyclodextrin host.

Experimental Protocol: Formulation with HP-β-Cyclodextrin

-

Prepare CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous vehicle (e.g., sterile water or PBS). A 20-40% (w/v) solution is a good starting point. This solution may be viscous and require stirring or gentle warming to fully dissolve. Filter-sterilize the final solution.

-

Prepare TSC Stock: Dissolve your TSC derivative in a minimal amount of a suitable organic solvent like DMSO or ethanol to create a highly concentrated stock.

-

Form the Complex: While vigorously vortexing the HP-β-CD solution, add the concentrated TSC stock dropwise. The molar ratio of CD to drug is critical; start with a high molar excess of CD (e.g., 100:1 CD:TSC) and optimize downwards.

-

Equilibrate: Allow the mixture to shake or stir at room temperature for several hours (4-24h) to ensure maximal complexation.

-

Validate and Use: Centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any un-complexed, precipitated drug. The clear supernatant is your final, soluble formulation. Determine its concentration via HPLC or UV-Vis spectroscopy. This validated stock can then be diluted into your biological media. Remember to prepare a vehicle control containing the same final concentration of HP-β-CD.

References

-

Heffeter, P., et al. (2016). Nanoformulations of anticancer thiosemicarbazones to reduce methemoglobin formation and improve anticancer activity. RSC Advances. Available at: [Link]

-

Royal Society of Chemistry. (2016). Nanoformulations of anticancer thiosemicarbazones to reduce methemoglobin formation and improve anticancer activity. RSC Publishing. Available at: [Link]

-

ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available at: [Link]

-

Catalent. (n.d.). Amorphous and Co-Amorphous Systems for Poorly Soluble Drugs. Available at: [Link]

-

PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Available at: [Link]

-

ResearchGate. Co-solvent and Complexation Systems. Available at: [Link]

-

Sciforum. (n.d.). Designing and Fabrication of Heterojunctions of Thiosemicarbazones and Nanoparticles in search of their Medicinal Activity. Available at: [Link]

-

MDPI. (n.d.). Functionalizing Thiosemicarbazones for Covalent Conjugation. Available at: [Link]

-

PMC. (2025). Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. Available at: [Link]

-

Royal Society of Chemistry. (2025). Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates. Available at: [Link]

-

ResearchGate. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Available at: [Link]

-

MDPI. (2025). Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. Available at: [Link]

-

PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at: [Link]

-

YouTube. (2025). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?. Available at: [Link]

-

SpringerLink. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Available at: [Link]

-

SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available at: [Link]

-

ResearchGate. (n.d.). pH-dependent solubility and solubilisation of exemplar ligands to a... Available at: [Link]

-

ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Available at: [Link]

-

PubMed. (n.d.). Impact of thiosemicarbazones on the accumulation of PpIX and the expression of the associated genes. Available at: [Link]

-

ResearchGate. (2025). (PDF) Design and biological evaluation of novel water-soluble complexes based on thiosemicarbazone as prospective anticancer agents. Available at: [Link]

-

PMC. (2021). Influence of Complexation of Thiosemicarbazone Derivatives with Cu (II) Ions on Their Antitumor Activity against Melanoma Cells. Available at: [Link]

-

MDPI. (n.d.). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Available at: [Link]

-

PMC. (2024). Unlocking the biological potential of transition metal complexes with Thiosemicarbazone ligands: Insights from computational studies. Available at: [Link]

-

PubMed. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility. Available at: [Link]

-

PMC. (n.d.). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Available at: [Link]

-

PubMed. (2023). A novel water-soluble thiosemicarbazone Schiff base ligand and its complexes as potential anticancer agents and cellular fluorescence imaging. Available at: [Link]

-

ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. Available at: [Link]

-

Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Available at: [Link]

-

PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ziath.com [ziath.com]

- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

Technical Support Center: Synthesis of 2-Hydroxy-1-naphthaldehyde Thiosemicarbazone

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Hydroxy-1-naphthaldehyde Thiosemicarbazone. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance your reaction yield and product purity. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to address the common challenges encountered during this Schiff base condensation reaction.

I. Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section addresses specific issues you may encounter during the synthesis of this compound. The question-and-answer format is designed to directly tackle common problems with scientifically grounded explanations and actionable solutions.

Q1: Why is my yield of this compound consistently low?

A1: Low yields in Schiff base formations, such as the synthesis of this compound, are a frequent challenge.[1] This reaction is a reversible condensation process, and the presence of water, a byproduct, can drive the equilibrium back towards the reactants, thus lowering the yield.[1][2]

Core Scientific Principle: The formation of the C=N (imine) bond is an equilibrium-driven process. According to Le Chatelier's principle, removal of a product (in this case, water) will shift the equilibrium towards the formation of more products.

Troubleshooting Steps:

-